molecular formula C22H22N2O4 B2676074 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone CAS No. 953157-94-3

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone

Cat. No. B2676074
CAS RN: 953157-94-3
M. Wt: 378.428
InChI Key: COVBTADMVBLAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research focuses on synthesizing novel chemical compounds with the 3,4-dihydroisoquinolin-2(1H)-yl scaffold, indicating a broad interest in their chemical properties and potential applications. For example, the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones showcases the interest in diversifying the chemical structures for further pharmacological evaluation or material science applications (Zhang San-qi, 2010). Similarly, the work on 5-membered 2,3-dioxo heterocycles reveals efforts to understand the reactivity of compounds related to 3,4-dihydroisoquinoline, which could inform the synthesis and potential applications of a wide range of heterocyclic compounds (V. V. Khalturina et al., 2009).

Biological Activities

Studies on compounds structurally related to the specified molecule reveal significant biological activities. For instance, the synthesis of novel series of various substituted compounds showcases the exploration into their antibacterial activities, indicating potential applications in developing new antimicrobial agents (R. S. Joshi et al., 2011). This suggests that compounds with the dihydroisoquinolin-2(1H)-yl moiety could be potent candidates for antimicrobial drug development.

Material Science and Catalysis

The development and characterization of new chemical entities also extend to material science and catalysis, where these compounds' unique properties could be leveraged for novel applications. For example, the synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis activity highlight the potential of similar compounds in therapeutic applications and possibly in materials with biological functionalities (Selvam Chitra et al., 2011).

Molecular Interactions and Mechanistic Studies

Further research into the synthesis, crystal structure, and oxidation reactions of compounds containing 3,4-dihydroisoquinoline units provides a foundation for understanding the molecular interactions and mechanistic pathways that these compounds can participate in (M. Rozwadowska et al., 2002). Such studies are crucial for designing compounds with tailored properties for specific applications.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-19-8-7-16(11-21(19)27-2)20-12-18(23-28-20)13-22(25)24-10-9-15-5-3-4-6-17(15)14-24/h3-8,11-12H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVBTADMVBLAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.